molecular formula C13H14BrNO2S2 B1504545 N-(2-(4-Bromophenyl)thiophen-3-YL)propane-2-sulfonamide CAS No. 916429-85-1

N-(2-(4-Bromophenyl)thiophen-3-YL)propane-2-sulfonamide

Cat. No.: B1504545
CAS No.: 916429-85-1
M. Wt: 360.3 g/mol
InChI Key: MGQIVBAHMOCRQB-UHFFFAOYSA-N
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Description

N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide is a chemical compound characterized by its bromophenyl and thiophene groups attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide typically involves the following steps:

  • Bromination: The starting material, thiophene, undergoes bromination to introduce the bromophenyl group.

  • Sulfonamide Formation: The brominated thiophene is then reacted with propane-2-sulfonamide under specific conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Compounds with new substituents at specific positions.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its bromophenyl group makes it a versatile intermediate in cross-coupling reactions.

Biology: N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide has shown potential as a bioactive molecule in biological studies. It can be used to investigate cellular processes and molecular interactions.

Medicine: The compound has been explored for its antimicrobial and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the synthesis of various materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, modulating their activity. The sulfonamide group may interact with biological targets, influencing cellular processes.

Comparison with Similar Compounds

  • N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities but has a thiazole ring instead of thiophene.

  • N-(4-Bromophenyl)-2-chloro-benzamide: Another related compound with a benzamide group.

Uniqueness: N-(2-(4-Bromophenyl)thiophen-3-yl)propane-2-sulfonamide is unique due to its combination of bromophenyl and thiophene groups, which confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-[2-(4-bromophenyl)thiophen-3-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S2/c1-9(2)19(16,17)15-12-7-8-18-13(12)10-3-5-11(14)6-4-10/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQIVBAHMOCRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(SC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697893
Record name N-[2-(4-Bromophenyl)thiophen-3-yl]propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916429-85-1
Record name N-[2-(4-Bromophenyl)thiophen-3-yl]propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Charge a double jacketed 20 L reactor equipped with mechanical stirrer and set under inert atmosphere of argon with 2-(4-Bromo-phenyl)-thiophene-3-ylamine (562 g, 2.21 mol) and CH2Cl2 (9.435 L). Obtain a clear solution. Add DBU (1.999 L) and cool the mixture to 9.4° C. Add propane-2-sulfonyl chloride (0.616 g) in 20 minutes maintaining the temperature below 25° C. Stir the reaction mixture 22 h at 20° C. After completion of reaction, cool the reaction mixture to 11° C. and add an aqueous solution of satd. aq. NH4Cl (7.65 L) cooled at 10° C. in 5 minutes. Heat the mixture to 20° C. and separate the aqueous phase. Wash the organic layer with 2N HCl (5.12 L), evaporate to dryness and take the residue into ethyl alcohol (800 g) . Heat the mixture until complete dissolution at 70° C. Cool the solution to 41° C. and add water (1384 mL). Stir the suspension overnight at 22° C., filter and wash two times with 254 mL of a 1/1 EtOH/H2O mixture. Dry the resulting beige solid under vacuum at 26° C. for 4 days to give propane-2-sulfonic acid[2-(4-bromo-phenyl)-thiophene-3-yl]-amide (688 g, 1.9 mol). 1H NMR (250 MHz, CDCl3): 1.25(d,6 H, J=6.9 H), 3.16 (hept, 1 H, J=6.9 Hz), 7.28(pseudo s, 2 H), 7.33(d, 2 H, J=8.5 Hz), 7.6(d, 2 H, J=8.5 Hz)
Quantity
562 g
Type
reactant
Reaction Step One
Name
Quantity
1.999 L
Type
reactant
Reaction Step Two
Quantity
0.616 g
Type
reactant
Reaction Step Three
Name
Quantity
7.65 L
Type
reactant
Reaction Step Four
Quantity
9.435 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Add slowly to a solution of 2-(4-bromo-phenyl)-thiophen-3-yl amine(0.6 g, 2.36 mmol) in dry dichloromethane (10 mL) at 0° C., DBU 1.41 mL (9.45 mmol) and isopropylsulfonyl chloride (0.53 mL, 4.72 mmol) (Temp. always <0° C.). Remove the ice bath and stir the mixture at RT overnight. Add satd. aq. NH4Cl (10 mL) and extract the solution with EtOAc (2×10 mL). Dry the combined organic layers and concentrate under vacuum. Purify the crude residue by flash chromatography (Silica gel-Hexane /EtOAc 4:1) to give 0.8 g (94%) of propane-2-sulfonic acid [2-(4-bromo-phenyl)-thiophen-3-yl]-amide.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.41 mL
Type
reactant
Reaction Step Two
Quantity
0.53 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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